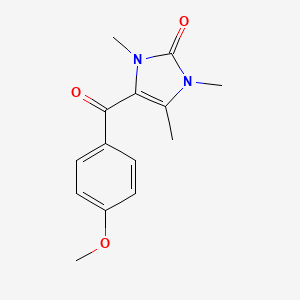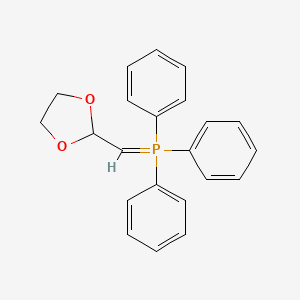
N''-Morpholin-4-ylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’'-Morpholin-4-ylguanidine is a chemical compound that features a guanidine group attached to a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’'-Morpholin-4-ylguanidine can be synthesized through several methods. One common approach involves the reaction of 4-morpholinoaniline with cyanamide in the presence of hydrochloric acid and ethanol. The reaction is typically carried out at 0°C and then refluxed for 10 hours . Another method involves the guanylation of amines with cyanamide using catalytic amounts of scandium (III) triflate under mild conditions in water .
Industrial Production Methods
Industrial production methods for N’'-Morpholin-4-ylguanidine often involve the use of scalable and efficient catalytic processes. For example, the use of lanthanide amides as catalysts for the guanylation of aromatic and secondary amines has been shown to be highly efficient and compatible with a wide range of solvents and substrates .
Analyse Des Réactions Chimiques
Types of Reactions
N’'-Morpholin-4-ylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert N’'-Morpholin-4-ylguanidine into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N’'-Morpholin-4-ylguanidine include hydrogen chloride, ethanol, and cyanamide . Reaction conditions often involve specific temperatures and catalysts to achieve the desired products.
Major Products Formed
The major products formed from the reactions of N’'-Morpholin-4-ylguanidine depend on the type of reaction and the reagents used. For example, guanylation reactions typically yield trisubstituted guanidines .
Applications De Recherche Scientifique
N’'-Morpholin-4-ylguanidine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N’'-Morpholin-4-ylguanidine involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to target proteins and enzymes, thereby influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N’'-Morpholin-4-ylguanidine include other guanidine derivatives and morpholine-containing compounds. Examples include:
Uniqueness
N’'-Morpholin-4-ylguanidine is unique due to its combination of a guanidine group and a morpholine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
75426-22-1 |
|---|---|
Formule moléculaire |
C5H12N4O |
Poids moléculaire |
144.18 g/mol |
Nom IUPAC |
2-morpholin-4-ylguanidine |
InChI |
InChI=1S/C5H12N4O/c6-5(7)8-9-1-3-10-4-2-9/h1-4H2,(H4,6,7,8) |
Clé InChI |
IXUYISWDRMQAKU-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile](/img/structure/B14441792.png)
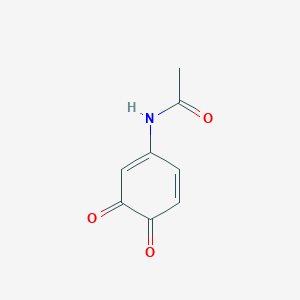

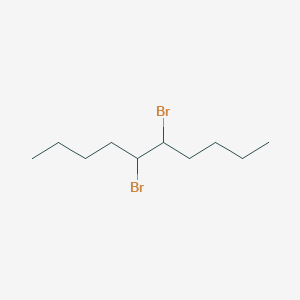
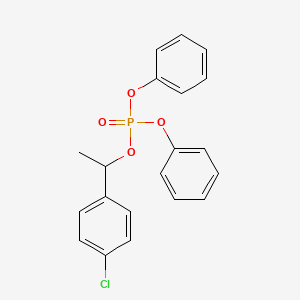
![2-(4-methylpiperazin-1-yl)benzo[cd]indole;dihydrochloride](/img/structure/B14441819.png)

![4-[(4-Bromophenyl)methoxy]-3,5-diiodo-1-methylpyridin-2(1H)-one](/img/structure/B14441839.png)


![17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14441857.png)
![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)
